molecular formula C8H6Br4 B14691018 (1,1,2,2-Tetrabromoethyl)benzene CAS No. 31253-21-1

(1,1,2,2-Tetrabromoethyl)benzene

Cat. No.: B14691018
CAS No.: 31253-21-1
M. Wt: 421.75 g/mol
InChI Key: LZXIOBBQFSCJGK-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetrabromoethyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrabromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetrabromoethyl)benzene typically involves the bromination of ethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the ethyl group attached to the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to minimize side reactions and ensure the complete bromination of the ethyl group.

Chemical Reactions Analysis

Types of Reactions: (1,1,2,2-Tetrabromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Brominated carboxylic acids.

    Reduction: Less brominated ethylbenzene derivatives.

    Substitution: Various substituted ethylbenzene compounds depending on the nucleophile used.

Scientific Research Applications

(1,1,2,2-Tetrabromoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,2,2-Tetrabromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .

Comparison with Similar Compounds

    1,1,2,2-Tetrabromoethane: Similar in structure but lacks the benzene ring.

    Bromobenzene: Contains a single bromine atom attached to the benzene ring.

    Ethylbenzene: The parent compound without bromine substitution.

Uniqueness: (1,1,2,2-Tetrabromoethyl)benzene is unique due to the presence of four bromine atoms on the ethyl group, which imparts distinct chemical reactivity and properties compared to its analogs .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

31253-21-1

Molecular Formula

C8H6Br4

Molecular Weight

421.75 g/mol

IUPAC Name

1,1,2,2-tetrabromoethylbenzene

InChI

InChI=1S/C8H6Br4/c9-7(10)8(11,12)6-4-2-1-3-5-6/h1-5,7H

InChI Key

LZXIOBBQFSCJGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(Br)Br)(Br)Br

Origin of Product

United States

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